Hydroxylamine, O-acetyl-N-nicotinoyl-

Description

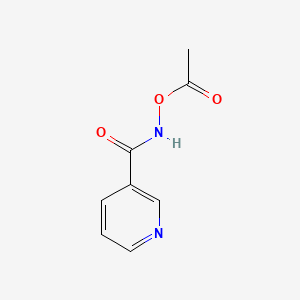

Hydroxylamine, O-acetyl-N-nicotinoyl- (CAS 89970-84-3) is a hydroxylamine derivative featuring an acetyl group at the oxygen atom and a nicotinoyl (pyridine-3-carbonyl) group at the nitrogen atom. Its molecular formula is C₈H₈N₂O₃, with a molecular weight of 180.16 g/mol . This compound belongs to the class of N-hydroxy compounds, which are characterized by a hydroxylamine (-NHOH) moiety modified with carbonyl-containing substituents. Such modifications are critical for tuning the reactivity of derived N-oxyl radicals, particularly in catalytic applications .

Properties

CAS No. |

89970-84-3 |

|---|---|

Molecular Formula |

C8H8N2O3 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(pyridine-3-carbonylamino) acetate |

InChI |

InChI=1S/C8H8N2O3/c1-6(11)13-10-8(12)7-3-2-4-9-5-7/h2-5H,1H3,(H,10,12) |

InChI Key |

OZRYBCCAKVEAGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)ONC(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Stepwise Acylation Strategy

A common approach involves sequential acylation:

Step 1: N-nicotinoylation

The nitrogen atom of hydroxylamine is acylated with nicotinoyl chloride or an activated nicotinic acid derivative (e.g., nicotinoyl anhydride or nicotinoyl acyl chloride). This reaction typically occurs in the presence of a base (such as pyridine or triethylamine) to neutralize the acid byproduct, in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Temperature control (0 to 25 °C) is critical to prevent side reactions.Step 2: O-acetylation

The oxygen atom is then selectively acetylated using acetic anhydride under mild conditions. The acetylation is often conducted in the presence of a base or catalyst to promote selective O-acetylation without disturbing the N-nicotinoyl group. Solvents such as 1,4-dioxane or THF are commonly employed. Reaction temperature is maintained at ambient or slightly elevated temperatures (25–40 °C) for 1–4 hours.

This stepwise method allows for control over substitution patterns and minimizes byproduct formation.

Catalytic Reduction and Direct Acylation Approach

According to a Chinese patent (CN104557712A), a highly efficient method involves:

Reduction of a precursor aromatic nitro compound (bearing the nicotinoyl moiety) using hydrazine hydrate in the presence of a solid reducing catalyst (e.g., Pd/C or Raney nickel) in organic solvents such as cyclic ethers or aliphatic ethers. This reduction converts the nitro group to the hydroxylamine functionality with high conversion rates (95–99%) and selectivity.

In situ N-acylation with nicotinic acid derivatives can be performed without isolating the hydroxylamine intermediate, streamlining the process and reducing product loss during solvent removal.

Subsequent O-acetylation is achieved by adding acetic anhydride directly to the reaction mixture under controlled conditions, ensuring high selectivity (98–99%) and yield.

This method is scalable for industrial production due to catalyst recyclability and reduced purification steps.

Palladium-Catalyzed Coupling and Functional Group Transformation

Another synthetic route involves palladium-catalyzed coupling reactions, as described in US patent US20030166620A1, which, while focused on oxazolidinone derivatives, provides relevant methodology for preparing nicotinoyl-substituted hydroxylamines:

Palladium-catalyzed substitution of a trimethylstannyl precursor with a nicotinoyl-containing halide under mild conditions (60–150 °C) in solvents like DMF or 1,4-dioxane.

Halogenation and acetylation steps to introduce O-acetyl groups post-coupling.

Use of strong bases (e.g., n-butyl lithium) for functional group transformations such as converting hydroxyl groups to amines or azides, which can be further modified to hydroxylamine derivatives.

This approach allows for precise installation of the nicotinoyl group on nitrogen and acetyl groups on oxygen, with good control over regioselectivity and stereochemistry.

Reaction Conditions and Optimization

Mechanistic Insights

Reduction Step: Hydrazine hydrate reduces aromatic nitro precursors to hydroxylamines via a catalytic hydrogenation mechanism facilitated by the metal catalyst. The organic solvent environment stabilizes intermediates and prevents over-reduction to amines.

Acylation Steps: Nucleophilic attack by the nitrogen lone pair on nicotinoyl chloride forms the N-nicotinoyl bond, while O-acetylation proceeds via deprotonation of the hydroxyl group followed by acetic anhydride attack. Selectivity is controlled by reaction conditions and base presence.

Palladium-Catalyzed Coupling: Oxidative addition of the halide to Pd(0), transmetallation with the stannyl precursor, and reductive elimination form the nicotinoyl-substituted hydroxylamine framework.

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Stepwise Acylation | Separate N- and O-acylation steps | High selectivity, easy control | Multi-step, time-consuming |

| Catalytic Reduction + In Situ Acylation | One-pot reduction and acylation with catalyst recycling | High conversion, scalable | Requires catalyst handling |

| Palladium-Catalyzed Coupling | Pd-catalyzed substitution and functional group transformations | Precise substitution, stereocontrol | Requires expensive catalysts |

Chemical Reactions Analysis

Nucleophilic Substitution

The acetyl group undergoes nucleophilic displacement with amines or thiols:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Reaction with hydrazine | Ethanol, reflux | N-nicotinoyl hydrazine derivative | |

| Reaction with thiosemicarbazide | Microwave irradiation, 180°C | Thiosemicarbazone analog |

Cyclization Reactions

The hydroxylamine moiety participates in cyclization to form heterocycles:

-

Oxadiazole Formation : Reacting with ethyl acetoacetate under basic conditions yields 1,3,4-oxadiazole derivatives .

-

Triazole Synthesis : Reaction with nitriles or isocyanates produces triazole rings, often catalyzed by Cu(I) .

Oxidation and Reduction

-

Oxidation : The hydroxylamine group (-NH-OAc) oxidizes to nitroso or nitro derivatives under strong oxidizing agents (e.g., HNO₃) .

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the nicotinoyl group to a pyridine derivative .

Biological Interactions

-

Metabolic Pathways : In vitro studies suggest that N-nicotinoyl hydroxylamine derivatives undergo hepatic metabolism via cytochrome P450 enzymes, forming hydroxylated metabolites .

-

Enzymatic Hydrolysis : Esterases cleave the acetyl group, releasing free hydroxylamine and nicotinic acid .

Stability and Reactivity

-

pH Sensitivity : The compound is stable in neutral conditions but hydrolyzes rapidly under acidic (pH < 3) or alkaline (pH > 10) conditions .

-

Thermal Stability : Decomposes above 150°C, releasing acetic acid and forming a nitroso intermediate .

Comparative Analysis with Analogues

Scientific Research Applications

Medicinal Applications

1. Cancer Treatment

Recent studies have highlighted the potential of hydroxylamine derivatives in cancer therapy. For example, a hydroxylamine-based compound was found to act as an effective epidermal growth factor receptor (EGFR) inhibitor, displaying significant activity against non-small cell lung cancer (NSCLC) cell lines with specific EGFR mutations. The compound demonstrated high brain penetration and induced tumor regression in animal models .

Case Study:

- Compound: Hydroxylamine-based EGFR inhibitor

- Target: NSCLC with L858R mutation

- IC50: 7.2 nM

- Outcome: Significant tumor regression in xenograft models

2. Neurodegenerative Diseases

Hydroxylamine derivatives have also been investigated for their neuroprotective effects. They may enhance cellular sensitivity to stress and promote apoptosis in cancer cells, potentially offering therapeutic avenues for conditions like Alzheimer's and Parkinson's diseases .

Biochemical Applications

1. NAD+ Precursors

Hydroxylamine derivatives can serve as precursors for nicotinamide adenine dinucleotide (NAD+), which is crucial for cellular metabolism and energy production. Increasing NAD+ levels can enhance cell survival and function, making these compounds valuable in aging research and metabolic disorders .

Case Study:

- Application: NAD+ enhancement

- Benefit: Improved cellular metabolism and longevity

Cosmetic Formulations

Hydroxylamine, O-acetyl-N-nicotinoyl- has been explored in cosmetic formulations due to its potential skin benefits. Research indicates that compounds containing hydroxylamine can improve skin hydration and stability of formulations, making them suitable for topical applications .

Data Table: Cosmetic Formulation Properties

| Ingredient | Effect on Skin | Stability | Hydration Improvement |

|---|---|---|---|

| Hydroxylamine Derivative | Moisturizing | High | Significant |

| Soy Lecithin | Consistency | Moderate | Moderate |

| Phytantriol | Oiliness sensation | High | High |

Mechanism of Action

The mechanism of action of Hydroxylamine, O-acetyl-N-nicotinoyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its concentration and the presence of other interacting molecules. The nicotinoyl group plays a crucial role in binding to target sites, while the hydroxylamine group participates in redox reactions and other chemical transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound is closely related to Hydroxylamine, O-acetyl-N-picolinoyl- (CAS 89970-83-2), which substitutes the nicotinoyl group with a picolinoyl (pyridine-2-carbonyl) group. While both share the same molecular formula (C₈H₈N₂O₃) and molecular weight (180.16 g/mol), the position of the pyridine nitrogen differs:

- Nicotinoyl: Pyridine-3-carbonyl (nitrogen at position 3).

- Picolinoyl: Pyridine-2-carbonyl (nitrogen at position 2).

This positional isomerism influences electronic properties, such as electron-withdrawing effects and hydrogen-bonding capabilities, which directly impact bond dissociation energies (BDEs) and catalytic performance .

Table 1: Structural and Physical Comparison

| Property | Hydroxylamine, O-acetyl-N-nicotinoyl- | Hydroxylamine, O-acetyl-N-picolinoyl- |

|---|---|---|

| CAS Number | 89970-84-3 | 89970-83-2 |

| Molecular Formula | C₈H₈N₂O₃ | C₈H₈N₂O₃ |

| Molecular Weight (g/mol) | 180.16 | 180.16 |

| Substituent Position | Pyridine-3-carbonyl | Pyridine-2-carbonyl |

| Density (g/cm³) | Not reported | 1.259 |

| Refractive Index | Not reported | 1.532 |

Reactivity and Catalytic Performance

N-hydroxy compounds with adjacent carbonyl groups, such as Hydroxylamine, O-acetyl-N-nicotinoyl-, are known to generate N-oxyl radicals upon oxidation. These radicals participate in hydrogen atom transfer (HAT) reactions, with BDEs serving as a key reactivity metric.

- Nicotinoyl vs. Picolinoyl Derivatives: The pyridine-3-carbonyl group in the nicotinoyl derivative likely induces distinct electronic effects compared to the pyridine-2-carbonyl group in the picolinoyl analog.

- For example, N-hydroxyphthalimide (NHPI) shares this feature but lacks pyridine-derived substituents. The nicotinoyl and picolinoyl derivatives offer enhanced tunability via aromatic nitrogen positioning, which could expand their utility in selective oxidation reactions .

Challenges in Structural Modification

As noted in , the presence of carbonyl groups restricts the sites available for further functionalization. While Hydroxylamine, O-acetyl-N-nicotinoyl- already incorporates a nicotinoyl group, additional modifications (e.g., introducing electron-donating or withdrawing groups on the pyridine ring) could further alter reactivity. However, synthetic challenges and stability issues may limit such efforts .

Biological Activity

Hydroxylamine, O-acetyl-N-nicotinoyl- is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

Hydroxylamine, O-acetyl-N-nicotinoyl- is a derivative of hydroxylamine, which is known for its ability to participate in various chemical reactions, particularly in the modification of biomolecules. The acetylation and nicotinoyl substitution enhance its pharmacological profile.

Biological Activity Overview

The biological activities of Hydroxylamine, O-acetyl-N-nicotinoyl- can be categorized into several key areas:

- Antimicrobial Activity : Various studies have demonstrated the compound's effectiveness against a range of bacterial strains. It has shown significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, with minimal inhibitory concentrations (MIC) indicating potent antibacterial properties .

- Antiviral Properties : Research indicates that hydroxylamine derivatives exhibit antiviral activity. The structure-activity relationship (SAR) studies suggest that modifications to the hydroxylamine structure can enhance its efficacy against viral infections .

- Anticancer Potential : Hydroxylamine derivatives have been evaluated for their anticancer properties. In vitro studies show that certain analogs can induce apoptosis in cancer cell lines, demonstrating their potential as chemotherapeutic agents .

The mechanisms underlying the biological activities of Hydroxylamine, O-acetyl-N-nicotinoyl- are complex and involve several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular metabolism and proliferation. For instance, it affects lactate dehydrogenase (LDH) activity by quenching NADH fluorescence, indicating a potential mechanism for modulating metabolic pathways .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that hydroxylamine derivatives can induce oxidative stress in cells, leading to increased ROS production. This mechanism is often linked to their cytotoxic effects on cancer cells .

Case Studies

- Antibacterial Efficacy : A study assessed the antibacterial effects of Hydroxylamine, O-acetyl-N-nicotinoyl- against various strains. Results indicated that the compound exhibited an MIC value significantly lower than that of standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

- Anticancer Activity : In vitro assays on A2780 cancer cells revealed that treatment with Hydroxylamine, O-acetyl-N-nicotinoyl- resulted in an EC50 value of 19.5 μM, demonstrating its potency compared to other known anticancer agents. Further modifications to the compound enhanced its cytotoxicity against multiple cancer cell lines .

- Antiviral Studies : Research on the antiviral properties showed that derivatives of hydroxylamine could inhibit viral replication in cell cultures. The SAR analysis indicated that specific structural features are crucial for enhancing antiviral activity .

Data Tables

Q & A

How can researchers correctly identify and name O-acetyl-N-nicotinoyl hydroxylamine using IUPAC nomenclature?

Basic Question

Methodological Answer:

According to IUPAC nomenclature rules, O-acetyl-N-nicotinoyl hydroxylamine is classified as an O-acylhydroxylamine. The parent compound is hydroxylamine (NH₂OH), where the oxygen atom is substituted with an acetyl group (O-acetyl), and the nitrogen atom is substituted with a nicotinoyl group (N-nicotinoyl). The nicotinoyl group derives from nicotinic acid (pyridine-3-carboxylic acid), forming an amide bond with the hydroxylamine nitrogen. The systematic name is N-(nicotinoyl)-O-acetylhydroxylamine , aligning with the structure NH₂-O-CO-CH₃ (O-acetyl) and NH-CO-(pyridine-3-yl) (N-nicotinoyl) .

What are the primary safety considerations when handling O-acetyl-N-nicotinoyl hydroxylamine in laboratory settings?

Basic Question

Methodological Answer:

Key safety precautions include:

- Toxic Decomposition : Upon heating, the compound emits toxic nitrogen oxides (NOₓ), requiring use of fume hoods and monitoring of thermal stability during reactions .

- Mutagenicity : Mutation data reported in Salmonella mutagenicity assays (2,500 nmol/plate) suggest strict handling protocols, including gloves, lab coats, and eye protection to avoid skin/eye contact .

- Storage : Store in a cool, dry environment away from oxidizers and heat sources to prevent decomposition. Emergency procedures for spills (e.g., using dry powder extinguishers) should align with GHS guidelines .

What experimental strategies are recommended for synthesizing O-acetyl-N-nicotinoyl hydroxylamine derivatives for aldehyde analysis?

Advanced Question

Methodological Answer:

Derivatization strategies for aldehyde analysis involve functionalizing hydroxylamine derivatives:

- N-Substitution vs. O-Substitution : N-substituted derivatives (e.g., N-nicotinoyl) react with aldehydes to form nitrones, enabling direct analysis without reduction steps. In contrast, O-substituted analogs form oximes requiring further reduction .

- Reaction Optimization : Use mild conditions (room temperature, neutral pH) to promote aldehyde-hydroxylamine reactivity. LC-MS or fluorescence detection enhances sensitivity for nitrone quantification .

- Validation : Include controls (e.g., aldehyde-free samples) to confirm specificity, and calibrate with known aldehyde standards to avoid matrix interference .

How can researchers resolve contradictions in proposed mechanisms of N-nitrosodimethylamine (NDMA) formation involving hydroxylamine derivatives during ozonation?

Advanced Question

Methodological Answer:

Conflicting data on NDMA formation pathways (e.g., hydroxylamine vs. unsymmetrical dimethylhydrazine intermediates) require:

- Mechanistic Studies : Use density functional theory (DFT) calculations to evaluate thermodynamic feasibility of hydroxylamine-mediated pathways, such as DMA oxidation to hydroxylamine and subsequent nitrosation .

- Kinetic Analysis : Compare reaction rates of ozone with hydroxylamine (2 × 10⁴ M⁻¹ s⁻¹) to competing pathways. Experimental validation via quenching hydroxylamine intermediates can isolate its role .

- pH Dependence : Test NDMA yields across pH 6–11, as alkaline conditions favor hydroxylamine dissociation and NDMA formation. Monitor intermediates via LC-MS/MS .

What methodologies are employed to assess the mutagenic potential of O-acetyl-N-nicotinoyl hydroxylamine, and how should conflicting data be interpreted?

Advanced Question

Methodological Answer:

- Ames Test : Use Salmonella typhimurium strains (e.g., TA98, TA100) with metabolic activation (S9 fraction) to detect frameshift or base-pair mutations. A reported mutagenic response at 2,500 nmol/plate suggests dose-dependent genotoxicity .

- Data Interpretation : Conflicting results may arise from impurity interference or metabolic variability. Replicate assays under standardized conditions (e.g., OECD guidelines) and cross-validate with mammalian cell tests (e.g., micronucleus assay) .

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., N-hydroxyacetamide) to identify structural contributors (e.g., acyl groups) to mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.